2-(Boc-amino)-3-methylphenol

概要

説明

“2-(Boc-amino)-3-methylphenol” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. The Boc group is stable towards most nucleophiles and bases . It’s used in the synthesis of multifunctional targets, especially when amino functions are involved .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate has been described .

Chemical Reactions Analysis

Boc-protected amines and amino acids can be cleaved by mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

科学的研究の応用

Antiviral Activity: Research shows that derivatives of 2-amino-5-methylphenol exhibit significant antiviral activity against poliovirus, suggesting potential uses in antiviral drug development (Iwata et al., 2003).

Hemoglobin Reactions: Studies have demonstrated that 2-amino-4-methylphenol reacts with human hemoglobin, forming compounds like dihydrophenoxazinone. This finding is significant for understanding biochemical reactions involving hemoglobin (Tomoda et al., 1991).

Synthesis of Aminopeptidase Inhibitors: Research includes the synthesis of optically pure derivatives of certain amino acids, which are used to create aminopeptidase inhibitors. This has implications in the development of pharmaceuticals (Moon & Huh, 1991).

Antitumor Activity: A novel antitumor agent, synthesized using 2-amino-5-methylphenol, shows potential in treating human B cell and T cell lymphoblastoid cell lines, indicating its role in cancer therapy (Koshibu-Koizumi et al., 2002).

Synthesis of Non-Natural Amino Acids: The compound is used in the synthesis of methylphenylalanines, important in drug research for improving pharmacokinetic characteristics of peptide-based compounds (Li Xiao, 2008).

Chemical Characterization: Studies have explored the effect of electron-donating groups on the physical properties of compounds derived from aminophenol, which is crucial in material science and chemical engineering (Kaya et al., 2012).

Catalyst-Free Chemoselective Processes: The compound is involved in catalyst-free N-tert-butyloxycarbonylation of amines in water, a process important in organic synthesis and pharmaceutical manufacturing (Chankeshwara & Chakraborti, 2006).

Catalytic Applications: Its derivatives are used in the catalytic reduction of nitrophenol to aminophenol, a reaction significant in environmental chemistry and industrial applications (Zarringhadam & Farhadi, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-(BOC-AMINO)ETHANETHIOL, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

将来の方向性

The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . The Boc group is ranked as “one of the most commonly used protective groups for amines” . Therefore, the future directions for “2-(Boc-amino)-3-methylphenol” and similar compounds likely involve further exploration and optimization of their synthesis and applications in organic chemistry.

特性

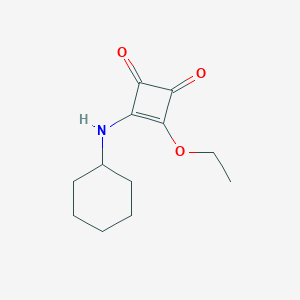

IUPAC Name |

tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCZDRVWSNSEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597638 | |

| Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-3-methylphenol | |

CAS RN |

177342-60-8 | |

| Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)